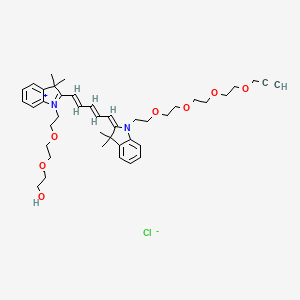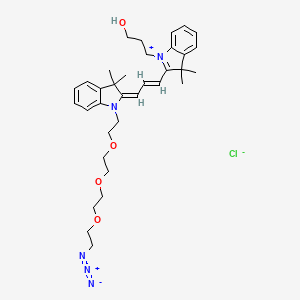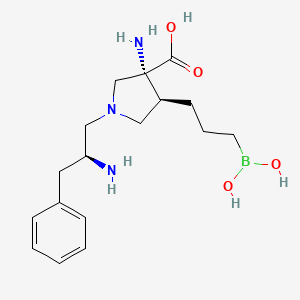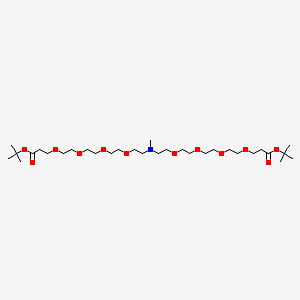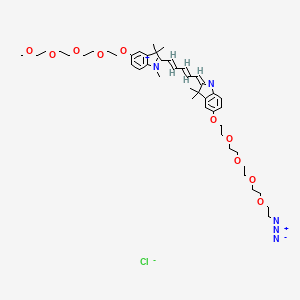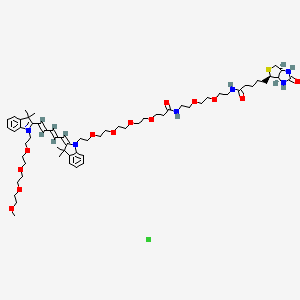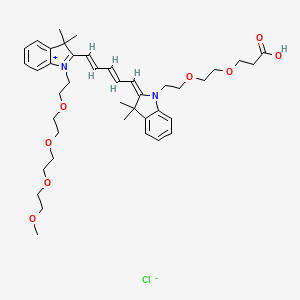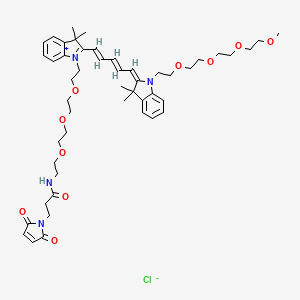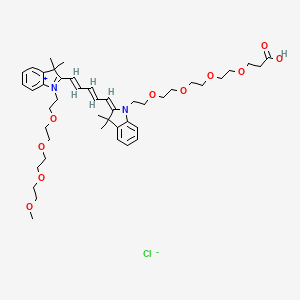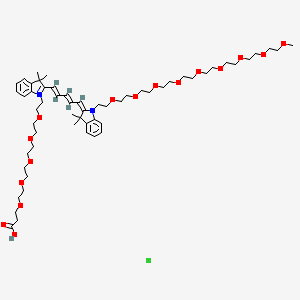
PF-Alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-Alkyne is a fluorophosphonate-based probe which specifically and covalently reacts with the tyrosine-111 residue of the Schistosoma japonicum GST (sjGST) tag. PF-Alkyne rapidly and site-selectively immobilizes sjGST fusion proteins.
Applications De Recherche Scientifique
Catalysis and Synthesis Applications :
- PF-Alkyne has been used as a catalyst in alkyne hydrosilylation processes. For example, [Cp*Ru(MeCN)3]PF6 has shown efficacy in catalyzing the hydrosilylation of a range of alkynes, with terminal alkynes providing access to alpha-vinylsilane products with good regioselectivity. This process is noted for its clean trans addition and versatility in handling various internal alkyne substrates, including propargylic alcohols and alpha,beta-alkynyl carbonyl compounds, allowing regioselective vinylsilane formation (Trost & Ball, 2005).
Materials Science and Polymer Applications :
- In materials science, PF-Alkyne is employed for enhancing charge-carrier mobility in organic display applications due to its efficient luminescence and high charge carrier mobility. For instance, poly(9,9-dioctylfluorene) (PFO) demonstrates unique packing behavior and organization into distinct supramolecular structures at room temperature, influencing its conductive properties (Prins et al., 2006).
- Additionally, polysulfone functionalized with phosphonated poly(pentafluorostyrene) (PFS) grafts have shown potential for fuel cell applications. The synthesis involves controlled radical polymerization resulting in alkyne-end functional PFS. This offers a way to tune copolymers' hydrophilic-hydrophobic balance for optimal proton conductivity and mechanical properties in fuel cells (Dimitrov et al., 2012).
Environmental Studies and Health Impact Research :
- PF-Alkyne compounds have been studied for their environmental presence and health impacts. For example, polyfluorinated surfactants (PFS), which can be precursors to poly- and perfluorinated alkyl substances (PFAS), are used to impart oil and water repellency on paper and board for food packaging. This study highlights the diversity of PFS types and emphasizes the need to monitor more PFS types to understand PFAS sources in humans and the environment (Trier et al., 2011).
Electronics and Nanotechnology :
- In the field of electronics and nanotechnology, polyfluorene (PF) single-chain conformation, β conformation, and its stability and chain aggregation have been investigated, particularly in relation to side-chain length changes in the solution dynamic process. These studies help in understanding the effects of alkyl side-chain length on PF's single-chain conformation, contributing to advancements in electronic materials (Liu et al., 2018).
Propriétés
Nom du produit |
PF-Alkyne |
|---|---|
Formule moléculaire |
C25H25FN5O3P |
Poids moléculaire |
493.48 |
Nom IUPAC |
Ethyl (4-(4-amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)phosphonofluoridate |
InChI |
InChI=1S/C25H25FN5O3P/c1-3-18-8-7-9-21(16-18)34-20-12-10-19(11-13-20)23-22-24(27)28-17-29-25(22)31(30-23)14-5-6-15-35(26,32)33-4-2/h1,7-13,16-17H,4-6,14-15H2,2H3,(H2,27,28,29) |
Clé InChI |
LIROJDJXGXISJE-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(OC2=CC=C(C3=NN(CCCCP(OCC)(F)=O)C4=NC=NC(N)=C43)C=C2)=CC=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PFAlkyne; PF Alkyne; PF-Alkyne |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



